Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-
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Overview
Description
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- can be synthesized through the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide. The reaction typically involves the following steps :
Condensation Reaction: Mix 2,6-dichlorobenzaldehyde with thiosemicarbazide in ethanol.
Reflux: Heat the mixture under reflux for several hours.
Cooling and Filtration: Allow the reaction mixture to cool, then filter the precipitate.
Recrystallization: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to thiourea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Potential anticancer agent due to its ability to inhibit tumor cell growth.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism.
DNA Interaction: It can bind to DNA, interfering with replication and transcription processes.
Oxidative Stress: The compound induces oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)thiosemicarbazide
- 1-(3,5-Dichlorophenyl)thiosemicarbazide
- 1-(2,6-Dichlorophenyl)thiourea
Uniqueness
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which enhances its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2,6-dichloroanilino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(9)6(4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHUWXDACLFSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NNC(=S)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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